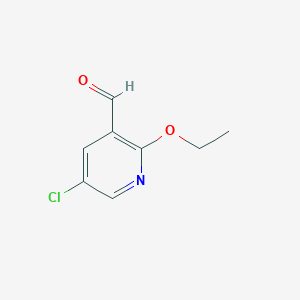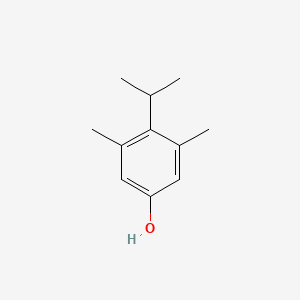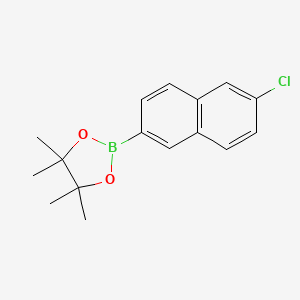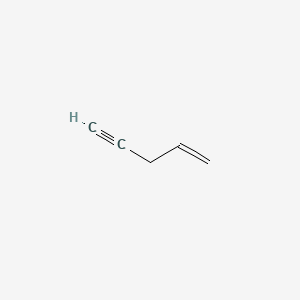
1-Penten-4-yne
Übersicht
Beschreibung
1-Penten-4-yne is a chemical compound with the formula C5H6 . It is used as a building block in organic synthesis . The molecule contains a total of 10 bonds, including 4 non-H bonds, 2 multiple bonds, 1 rotatable bond, 1 double bond, and 1 triple bond .
Synthesis Analysis
This compound is used in the synthesis of trocheliophorolides as well as in the enantioselective synthesis of nonracemic geminal silylboronates . It is also used as a starting reagent in stereoselective total synthesis of antimicrobial marine metabolites .Molecular Structure Analysis
The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of this compound is also called skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of this compound is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Wissenschaftliche Forschungsanwendungen
Degradation and Material Properties
- Poly(4-methyl-1-pentene) (PMP or TPX) is noted for its high optical transparency, crystalline melting point, low density and electrical conductivity, and heat resistance. These properties have led to its use in infrared windows, lenses, membranes, and food packaging. Studies have focused on its thermal oxidative and radiation-induced degradation to understand the lifespan of components made from this material (Farmer, 1996).
Liquid Crystal Research
- Methylene-linked liquid crystal dimers exhibit unique transitional properties, including a twist-bend nematic phase, which has been studied for its potential in advanced liquid crystal displays and other technologies. This research emphasizes the importance of structural design in developing new liquid crystal materials (Henderson & Imrie, 2011).
Combustion and Flame Studies
- An assessment of detailed reaction mechanisms for calculating ignition delay times (IDTs) for various alkenes, including 1-penten, provides critical insights into combustion processes. This work highlights the complexity of modeling combustion and the importance of accurate mechanisms for predicting experimental outcomes (Jach et al., 2019).
Organic and Polymer Chemistry
- 1,3,5-Triazine-based mesogens have seen increasing interest due to their potential in charge and energy transport applications. The critical review focuses on recent advancements in triazine-based discotic liquid crystals, showcasing the dynamic field of organic electronics and the role of structured molecules in developing new materials (Devadiga & Ahipa, 2019).
Nanotechnology and Materials Science
- The synthesis and application of gold and iron oxide hybrid nanoparticles demonstrate the potential of combining different materials at the nanoscale for multifunctional applications, including catalysis, biosensing, and medical therapeutics. This research area exemplifies the interdisciplinary nature of nanotechnology and materials science (Leung et al., 2012).
Wirkmechanismus
Target of Action:
1-Penten-4-yne, also known as 4-penten-1-yne, has the chemical formula C5H6 and a molecular weight of 66.1011 Da
Mode of Action:
This compound belongs to the alkyne class of compounds. Alkynes are characterized by a carbon-carbon triple bond, which imparts unique reactivity. In the case of this compound, this triple bond provides an opportunity for electrophilic reactions. For instance, it can undergo addition reactions with electrophiles like halogens (e.g., bromine) to form substituted products .
Action Environment:
Environmental factors play a crucial role in its efficacy and stability. Factors like temperature, pH, and the presence of other chemicals can impact its reactivity and bioavailability.
: ChemSpider: this compound : Reactions of Alkynes - Addition of HX and X₂
Eigenschaften
IUPAC Name |
pent-1-en-4-yne | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6/c1-3-5-4-2/h1,4H,2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOBTUTURSPCEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870788 | |
| Record name | 1-Penten-4-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
66.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871-28-3 | |
| Record name | 1-Penten-4-yne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Penten-4-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 1-Penten-4-yne?
A1: this compound is an organic compound with the molecular formula C5H6. It belongs to the class of enynes, characterized by the presence of both a carbon-carbon double bond (alkene) and a carbon-carbon triple bond (alkyne) within the molecule. [] This unique structural feature significantly influences its reactivity and makes it a valuable building block in organic synthesis.
Q2: How does the conformation of this compound impact its stability?
A2: this compound exists as two different conformers, syn and gauche, arising from rotation around the single bond connecting the alkene and alkyne moieties. Research suggests that the syn conformer is energetically favored, with an enthalpy difference of approximately 2.97 kJ/mol compared to the gauche conformer. At room temperature, the gauche conformer constitutes about 38% of the equilibrium mixture. []
Q3: Can computational methods predict the properties of this compound?
A3: Yes, computational chemistry plays a crucial role in understanding the properties of this compound. Ab initio calculations, particularly those using Møller–Plesset perturbation theory (MP2) and density functional theory (DFT) methods with various basis sets, have been employed to determine the equilibrium geometries, energies, and vibrational frequencies of the syn and gauche conformers. [] These calculations provide valuable insights into the conformational preferences and spectroscopic behavior of the molecule.
Q4: How does this compound react with metal-containing reagents?
A4: Research has explored the reactivity of this compound with organocuprate reagents. Studies show that the reaction outcome depends on the specific organocuprate used and the substituents present on the this compound molecule. For instance, using a heterocuprate reagent can lead to a mixture of allylic and propargylic 1,3-substitution products. [] In contrast, employing a homocuprate reagent results in highly regioselective propargylic substitution, offering a potential synthetic route to complex molecules like the presumed sex attractant of the Male Dried Bean Beetle (Acanthoscelides obtectus). []
Q5: What is the significance of this compound in the context of cigarette smoke analysis?
A5: this compound, along with its isomers like 1-penten-3-yne and 3-penten-1-yne, have been identified as previously unreported components in the gas phase of mainstream cigarette smoke. [] This discovery highlights the complex composition of cigarette smoke and the potential presence of harmful substances beyond those commonly quantified. The identification of these isomers was made possible by advanced analytical techniques like tunable synchrotron radiation vacuum ultraviolet photoionization time-of-flight mass spectrometry (SR-VUV-PI-TOFMS) coupled with photoionization efficiency (PIE) curve simulation. []
Q6: How is this compound used in synthetic organic chemistry?
A6: this compound serves as a valuable building block in the synthesis of more complex molecules. For instance, it can be coupled with other alkynes via the Cadiot-Chodkiewicz reaction, a copper-catalyzed process, to form diynes. [] This reaction was strategically employed in the stereoselective total synthesis of (3R,8S)-falcarindiol, a naturally occurring polyacetylenic compound found in umbellifers. [] This example demonstrates the utility of this compound in constructing complex natural products with potential biological activities.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Chloro-6-fluorobenzyl)amino]ethanol](/img/structure/B3291155.png)
![[2-(3-Fluorophenoxy)phenyl]methanamine](/img/structure/B3291157.png)

![4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butan-2-ol](/img/structure/B3291178.png)
![[2-(2-Methoxyphenoxy)phenyl]methanamine](/img/structure/B3291185.png)

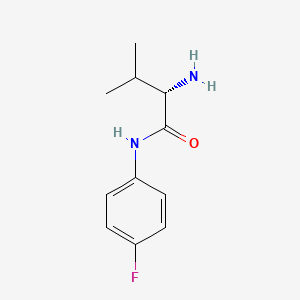
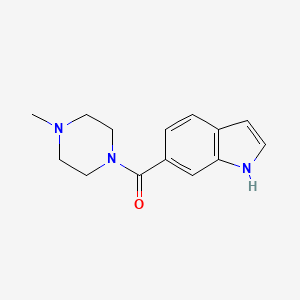
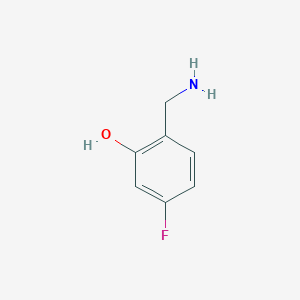
![(2E)-3-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B3291211.png)
